6-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid

Lipophilicity XLogP Physicochemical Properties

Researchers developing kinase inhibitors often face scaffold limitations that hinder SAR exploration. 6-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid (CAS 1897659-49-2) provides a validated imidazo[1,2-b]pyridazine pharmacophore with a 3-COOH handle for rapid amide library synthesis. • Non-fungible 6-methyl-3-carboxylic acid substitution pattern ensures unique target interactions. • Enables efficient diversification into amide derivatives for kinase SAR and anti-infective screening. • Available in bulk with 97% purity; ideal for chemical probe development and methodology studies.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
Cat. No. B8008878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCC1=NN2C(=NC=C2C(=O)O)C=C1
InChIInChI=1S/C8H7N3O2/c1-5-2-3-7-9-4-6(8(12)13)11(7)10-5/h2-4H,1H3,(H,12,13)
InChIKeyPYOPLNFOORYSBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid: A Core Scaffold for Kinase Inhibitor Development and Heterocyclic Chemistry


6-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid (CAS 1897659-49-2) is a bicyclic heteroaromatic compound belonging to the imidazo[1,2-b]pyridazine family . It features a fused imidazole-pyridazine core with a methyl group at the 6-position and a carboxylic acid functional group at the 3-position. This specific substitution pattern defines its utility as a privileged scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other biologically active molecules [1]. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol .

Why 6-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid Cannot Be Replaced by Generic Imidazo[1,2-b]pyridazine Analogs


The precise substitution pattern on the imidazo[1,2-b]pyridazine core is a critical determinant of biological activity. Research on related compounds demonstrates that small structural changes—such as the position of a methyl group or the nature of a substituent—can drastically alter target selectivity and pharmacological outcomes [1]. For instance, in a study on anti-absence activity, the imidazo[1,2-b]pyridazine derivatives DM1 (7-methyl-2-phenyl) and DM2 (6-methoxy-2-phenyl) exhibited significant potency in suppressing seizure activity, whereas the parent compound indomethacin, despite its structural relation, was less potent and acted via a different mechanism (COX inhibition) [2]. This highlights that even closely related analogs within the same class cannot be assumed to have interchangeable biological or chemical properties. Therefore, the specific 6-methyl-3-carboxylic acid configuration of the target compound is a non-fungible feature that dictates its unique interactions and reactivity.

Quantitative Differentiation Evidence for 6-Methylimidazo[1,2-b]pyridazine-3-carboxylic Acid


6-Methyl Substitution on Imidazo[1,2-b]pyridazine Core Confers Favorable Lipophilicity Compared to Unsubstituted Core

The presence of a methyl group at the 6-position of the imidazo[1,2-b]pyridazine scaffold increases lipophilicity, a crucial parameter influencing membrane permeability and oral bioavailability. The 6-methylimidazo[1,2-b]pyridazine core (CAS 17412-38-3) has a computed XLogP3-AA value of 0.7 [1]. While direct experimental data for the 3-carboxylic acid derivative is absent, this value provides a baseline for the core's increased lipophilicity compared to the unsubstituted imidazo[1,2-b]pyridazine core (XLogP3-AA not available, but expected to be lower). The addition of the carboxylic acid group at the 3-position will modulate this property, offering a unique balance between polarity and lipophilicity not found in the parent core or analogs lacking this specific substitution pattern.

Lipophilicity XLogP Physicochemical Properties

The 3-Carboxylic Acid Moiety of 6-Methylimidazo[1,2-b]pyridazine-3-carboxylic Acid Enables Direct Amide Derivatization, a Key Step for SAR Exploration

The 3-carboxylic acid functional group is a critical handle for chemical diversification, enabling straightforward conversion to amides using standard coupling chemistry [1]. This is a well-established strategy for probing structure-activity relationships (SAR) within the imidazo[1,2-b]pyridazine class, as demonstrated by a 2024 study where a series of fifteen novel amide derivatives were synthesized from imidazo[1,2-b]pyridazine-3-carboxylic acid intermediates [2]. In contrast, the simple 6-methylimidazo[1,2-b]pyridazine core (CAS 17412-38-3) lacks this carboxyl group and requires more complex functionalization strategies, making it a less versatile building block for library synthesis. The target compound therefore represents a direct entry point into a wide chemical space of 3-amido-6-methylimidazo[1,2-b]pyridazines.

Synthetic Utility Amide Derivatives Structure-Activity Relationship (SAR)

Imidazo[1,2-b]pyridazine Scaffold is a Validated Kinase Inhibitor Pharmacophore, Differentiating it from Other Heteroaromatic Cores

The imidazo[1,2-b]pyridazine core is recognized as a privileged scaffold in kinase inhibitor drug discovery, with multiple patents and publications reporting its ability to potently inhibit kinases such as IKKβ, Trk, and ROS1 [1][2][3]. This is a class-level differentiation from other common heteroaromatic cores (e.g., imidazo[1,2-a]pyridine, pyrazolo[1,5-a]pyrimidine) which may have different selectivity profiles or synthetic accessibility. While specific activity data for the 6-methyl-3-carboxylic acid derivative is not publicly available, the core structure is a proven starting point for developing potent and selective kinase inhibitors. The 6-methyl and 3-carboxylic acid substituents offer distinct vectors for further optimization and interaction with kinase active sites, as highlighted in SAR studies focusing on the 2nd and 6th positions of the imidazopyridazine ring [4].

Kinase Inhibition Pharmacophore Medicinal Chemistry

Bulk Quantities of 6-Methylimidazo[1,2-b]pyridazine-3-carboxylic Acid Are Readily Available at High Purity (97%) from Multiple Commercial Suppliers

6-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid is commercially available from multiple reputable vendors at a standard purity of 97% [1]. This ensures a reliable supply chain for research and development purposes. In contrast, more specialized or less common imidazo[1,2-b]pyridazine derivatives may have limited availability or require custom synthesis, leading to longer lead times and higher costs. The target compound's ready accessibility and high purity make it a practical and economical choice for initiating SAR campaigns or for use as a key intermediate in multistep syntheses.

Commercial Availability Chemical Purity Supply Chain

Optimal Research and Industrial Use Cases for 6-Methylimidazo[1,2-b]pyridazine-3-carboxylic Acid


Kinase Inhibitor Lead Generation and Optimization Programs

This compound serves as an ideal starting point for the synthesis of focused libraries targeting protein kinases. The imidazo[1,2-b]pyridazine core is a validated kinase pharmacophore, and the 3-carboxylic acid handle allows for rapid diversification into amide derivatives to explore SAR and improve potency and selectivity against specific kinase targets [1]. The 6-methyl group provides a defined lipophilic interaction point that can be further exploited to optimize binding affinity and ADME properties [2].

Synthesis of Antibacterial and Antitubercular Agents

The compound can be used as a key intermediate in the synthesis of novel amide derivatives, which have shown potential as antibacterial and antitubercular agents [1]. The ability to efficiently generate a diverse set of 3-amido-6-methylimidazo[1,2-b]pyridazines enables high-throughput screening against bacterial pathogens, including drug-resistant strains, to identify new lead compounds for infectious disease therapy.

Development of Chemical Probes for Target Identification and Validation

Due to its synthetic tractability, this building block is well-suited for creating chemical probes. The carboxylic acid can be elaborated into linkers for biotinylation or for attaching fluorescent tags. These probes can be used in pull-down assays or cellular imaging to identify and validate the biological targets of imidazo[1,2-b]pyridazine-based inhibitors, thereby elucidating their mechanism of action and supporting drug discovery efforts [1].

Heterocyclic Chemistry Research and Methodology Development

The compound's robust structure and functional groups make it an excellent substrate for developing new synthetic methodologies. It can be used to explore novel coupling reactions, cycloadditions, or late-stage functionalization techniques, contributing to the broader advancement of heterocyclic chemistry. Its commercial availability in bulk at high purity ensures reproducibility and scalability for such research endeavors [2].

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